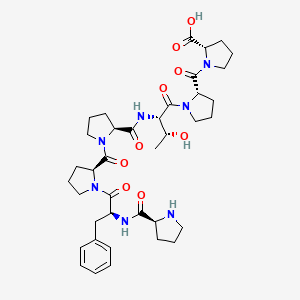acetamido}hexanoic acid CAS No. 701210-23-3](/img/structure/B12520889.png)
6-{2-[(2-Bromobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is a complex organic compound characterized by the presence of a bromobenzene sulfonyl group, an acetamido group, and a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid typically involves multiple steps, starting with the bromination of benzene to form 2-bromobenzene. This is followed by sulfonylation to introduce the sulfonyl group. The resulting 2-bromobenzene-1-sulfonyl chloride is then reacted with an amine to form the sulfonamide. The acetamido group is introduced through an acylation reaction, and finally, the hexanoic acid chain is attached via an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzene moiety can be oxidized to form bromobenzene derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are often employed.
Major Products
Oxidation: Bromobenzene derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its complex structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid involves its interaction with specific molecular targets. The bromobenzene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and hexanoic acid groups may also play roles in binding to biological molecules, affecting their function.
類似化合物との比較
Similar Compounds
6-aminohexanoic acid: An ε-amino acid used to control postoperative bleeding.
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid: A similar compound with a nitro group instead of a bromo group.
Uniqueness
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
701210-23-3 |
|---|---|
分子式 |
C14H17BrN2O6S |
分子量 |
421.27 g/mol |
IUPAC名 |
6-[[2-[(2-bromophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17BrN2O6S/c15-10-6-3-4-7-11(10)24(22,23)17-14(21)13(20)16-9-5-1-2-8-12(18)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,20)(H,17,21)(H,18,19) |
InChIキー |
XMNVLYLCHWNIEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
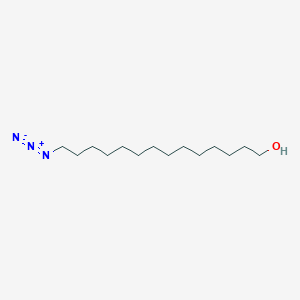
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
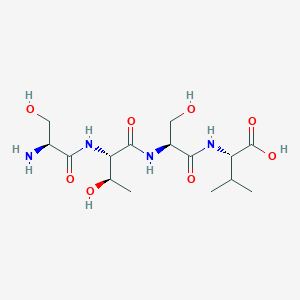


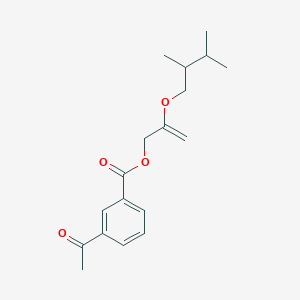
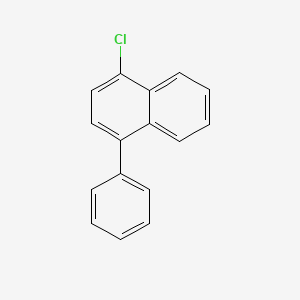
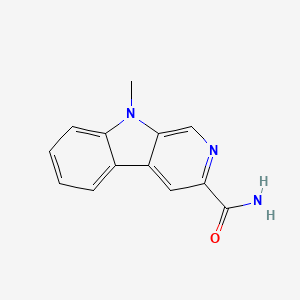
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
